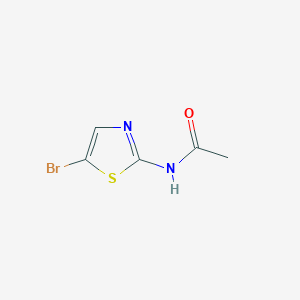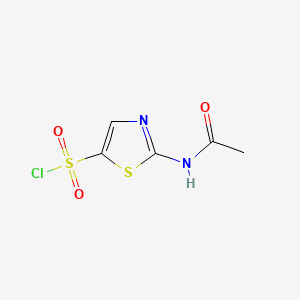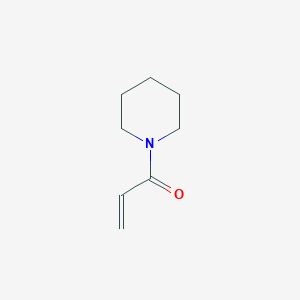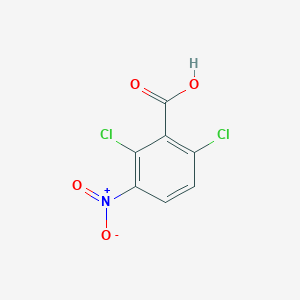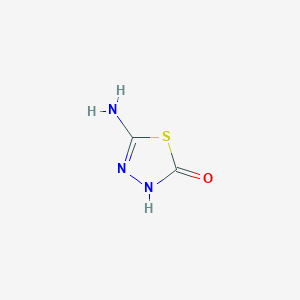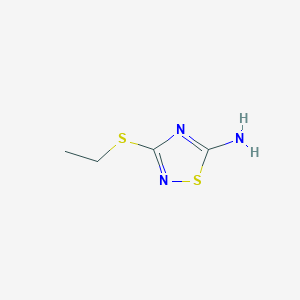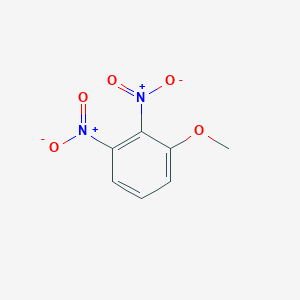
1-甲氧基-2,3-二硝基苯
描述
Synthesis Analysis
The synthesis of derivatives similar to 1-Methoxy-2,3-dinitrobenzene, such as 4-methoxy-3,5-dinitrobenzaldehyde, often involves nucleophilic aromatic substitution reactions. Monk et al. (2003) corrected a previously reported tele nucleophilic aromatic substitution method, demonstrating an alternative approach to synthesizing such compounds through conventional nitration methodology from 4-methoxy-3-nitrobenzaldehyde (Monk et al., 2003).
Molecular Structure Analysis
The molecular structure of related methoxybenzenes has been extensively studied. For example, Harder et al. (1989) determined the X-ray structure of 1-lithio-2-methoxybenzene, providing detailed insights into the arrangement of molecules in the solid state and in solution, which is crucial for understanding the behavior of 1-Methoxy-2,3-dinitrobenzene (Harder et al., 1989).
Chemical Reactions and Properties
1-Methoxy-2,3-dinitrobenzene participates in complex chemical reactions, forming 1,1- and 1,3-complexes upon reaction with various amines in dimethyl sulphoxide, as studied by Hasegawa (1985). These reactions and the formation of complexes are significant for understanding the chemical behavior and applications of this compound (Hasegawa, 1985).
Physical Properties Analysis
The physical properties of methoxybenzenes and dimethoxybenzenes, including 1-Methoxy-2,3-dinitrobenzene, have been investigated in terms of their thermochemistry, calorimetry, and quantum-chemical aspects. Varfolomeev et al. (2010) conducted a comprehensive study on methoxyphenols, providing insights into their enthalpies of formation, vapor pressures, and other relevant physical properties (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-Methoxy-2,3-dinitrobenzene, particularly its reactivity and interactions with other chemical species, have been explored through studies on similar compounds. For instance, the formation of Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene, as studied by Crampton and Khan (1972), sheds light on the reactivity of nitrobenzene derivatives in the presence of nucleophiles (Crampton & Khan, 1972).
科学研究应用
有机合成中的氧化环化反应
与1,3-二硝基苯密切相关的1-甲氧基-2,3-二硝基苯已被用作铑催化的氧化环化过程中的氧化剂。该方法将肼与炔烃转化为1-氨基吲哚衍生物,展示了该化合物在C-H活化和复杂有机结构合成中的作用 (Li, Chen, & Liu, 2014)。
硝基苯的甲氧化反应
当1,3-二硝基苯与碱性甲氧化物反应时,会发生甲氧化反应。该过程涉及芳香氢原子被甲氧化物取代,生成2,4-二硝基苯甲醚等甲氧基衍生物。这个反应展示了硝基苯衍生物在合成化学中的潜力 (Kawakami & Suzuki, 2000)。
光化学降解研究
已研究了1,3-二硝基苯在水溶液中的光化学降解,特别是在存在过氧化氢的情况下。这项研究对于了解硝基苯化合物在水源中的环境影响和降解途径至关重要 (Chen, Yang, Goh, Teo, & Chen, 2004)。
光催化降解
使用二氧化钛在搅拌光反应器中对1,3-二硝基苯进行光催化降解的研究为从水中去除这类化合物提供了见解,这对于环境保护和废水处理至关重要 (Kamble, Sawant, & Pangarkar, 2006)。
微生物的分解作用
对Rhodococcus菌株QT-1对1,3-二硝基苯的分解作用的研究揭示了其通过4-硝基邻苯二酚降解1,3-二硝基苯的能力,强调了利用特定微生物进行硝基苯污染物生物修复的潜力 (Dickel & Knackmuss, 2004)。
安全和危害
属性
IUPAC Name |
1-methoxy-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDISKECPMPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287613 | |
| Record name | 1-methoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2,3-dinitrobenzene | |
CAS RN |
16315-07-4 | |
| Record name | NSC51775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

